DDR-TRK-1

Beschreibung

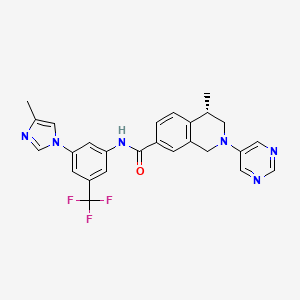

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1912357-12-0 |

|---|---|

Molekularformel |

C26H23F3N6O |

Molekulargewicht |

492.51 |

IUPAC-Name |

(4S)-4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-2-pyrimidin-5-yl-3,4-dihydro-1H-isoquinoline-7-carboxamide |

InChI |

InChI=1S/C26H23F3N6O/c1-16-11-34(23-9-30-14-31-10-23)13-19-5-18(3-4-24(16)19)25(36)33-21-6-20(26(27,28)29)7-22(8-21)35-12-17(2)32-15-35/h3-10,12,14-16H,11,13H2,1-2H3,(H,33,36)/t16-/m1/s1 |

InChI-Schlüssel |

CMJJZRAAQMUAFH-INIZCTEOSA-N |

SMILES |

CC1CN(CC2=C1C=CC(=C2)C(=O)NC3=CC(=CC(=C3)C(F)(F)F)N4C=C(N=C4)C)C5=CN=CN=C5 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

DDR-TRK-1; DDRTRK-1; DDR-TRK1; DDRTRK1; DDR TRK-1; DDR-TRK 1; DDR TRK 1 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

DDR-TRK-1 chemical structure and molecular weight properties

This technical guide provides a comprehensive analysis of DDR-TRK-1 , a high-quality chemical probe designed for the dual inhibition of Discoidin Domain Receptor 1 (DDR1) and Tropomyosin Receptor Kinases (TRK).

Dual-Target Kinase Inhibition for Fibrosis and Oncology

Executive Technical Summary

DDR-TRK-1 (CAS: 1934246-19-1) is a potent, cell-active small molecule inhibitor that targets two distinct receptor tyrosine kinase families: DDR1 and TRK (A/B/C) .[1] Unlike Type I inhibitors that bind the active kinase conformation, DDR-TRK-1 is a Type II inhibitor , stabilizing the inactive "DFG-out" conformation of the kinase domain.[2]

This compound is critical for researchers investigating the intersection of extracellular matrix (ECM) signaling and neurotrophic pathways, particularly in the context of pulmonary fibrosis , pancreatic cancer metastasis , and atherosclerosis .

Chemical & Physical Specifications

The following data establishes the baseline identity for analytical verification and experimental preparation.

Molecular Identity Table

| Property | Specification |

| Compound Name | DDR-TRK-1 |

| Alternative Names | Compound 6j; D2202-1 |

| CAS Number | 1934246-19-1 |

| Molecular Formula | C₂₆H₂₃F₃N₆O |

| Molecular Weight | 492.50 g/mol |

| Exact Mass | 492.1885 |

| IUPAC Name | (4R)-1,2,3,4-Tetrahydro-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-2-(5-pyrimidinyl)-7-isoquinolinecarboxamide |

| SMILES | C[C@@H]1CN(CC2=C1C=CC(=C2)C(=O)NC3=CC(=CC(=C3)N4C=C(N=C4)C)C(F)(F)F)C5=CN=CN=C5 |

Physicochemical Properties & Handling[1][5][7]

-

Solubility: Soluble in DMSO up to 50 mM . Insoluble in water.

-

Appearance: White to beige solid powder.

-

Storage: -20°C (solid or DMSO stock). Stable in DMSO for >6 months at -80°C.

-

Chirality: The compound contains a chiral center at the 4-position of the tetrahydroisoquinoline ring (R-enantiomer is the active probe).

Mechanistic Profiling & Binding Kinetics

Mode of Action: Type II Inhibition

DDR-TRK-1 functions by occupying the ATP-binding pocket of the kinase domain. However, its selectivity is derived from its ability to bind the DFG-out conformation (inactive state).

-

Hinge Binding: The pyrimidine moiety interacts with the hinge region of the kinase.

-

Allosteric Pocket: The trifluoromethyl-phenyl group extends into the hydrophobic back pocket created by the movement of the DFG (Asp-Phe-Gly) motif.

-

Dual Selectivity: This specific conformational requirement is shared between DDR1 and TRK kinases, allowing dual inhibition while maintaining selectivity against the broader kinome (e.g., sparing DDR2 in some assays, though selectivity is dose-dependent).

Potency Data (Cell-Free & Cellular)[1]

| Target Kinase | Assay Type | IC₅₀ / K_d | Note |

| DDR1 | Biochemical (LANCE) | 9.4 nM | Primary Target |

| DDR1 | Binding Constant (Kd) | 4.7 nM | High Affinity |

| TRKA (NTRK1) | Biochemical | 43 nM | Secondary Target |

| TRKB (NTRK2) | Biochemical | 3.6 nM | High Potency |

| TRKC (NTRK3) | Biochemical | 2.9 nM | High Potency |

| DDR2 | Biochemical | ~100 - 175 nM | >10-fold selective for DDR1 |

Critical Insight: While potent against TRK, DDR-TRK-1 is often used in non-neuronal tissues (e.g., lung, pancreas) to study DDR1 specifically, as TRK expression is limited in these tissues. In neuronal contexts, it acts as a pan-TRK/DDR inhibitor.

Biological Signaling & Pathway Visualization

DDR-TRK-1 disrupts signals initiated by Collagen (DDR1) and Neurotrophins (TRK). The diagram below illustrates the convergent downstream pathways inhibited by the compound.

Caption: Dual inhibition mechanism of DDR-TRK-1 blocking Collagen-DDR1 and Neurotrophin-TRK signaling cascades.

Experimental Framework & Protocols

To ensure Scientific Integrity , experiments using DDR-TRK-1 must include proper controls to distinguish on-target effects from off-target toxicity.

A. Recommended Usage Protocol (In Vitro)

-

Reconstitution: Dissolve 5 mg of DDR-TRK-1 in anhydrous DMSO to create a 10 mM stock solution . Aliquot into light-protected vials (20 µL) to avoid freeze-thaw cycles.

-

Cellular Dosing:

-

Effective Range:1 µM - 5 µM .

-

Selectivity Window: Do not exceed 10 µM, as off-target inhibition (e.g., CDK11) and general cytotoxicity may occur.

-

-

Incubation Time:

-

DDR1 activation by collagen is slow. Pre-incubate cells with DDR-TRK-1 for 1 hour prior to collagen stimulation.

-

Assay endpoints typically require 24-48 hours for migration/fibrosis markers.

-

B. The "Self-Validating" Control System

You cannot rely solely on the inhibitor. You must use the paired negative control.[1]

-

Active Probe: DDR-TRK-1

-

Negative Control: DDR-TRK-1N

-

Structure: Structurally similar but lacks the key hydrogen-bonding interaction required for kinase inhibition.

-

Protocol: Treat a parallel set of cells with DDR-TRK-1N at the exact same concentration as the active probe.

-

Interpretation: If the phenotype (e.g., reduced migration) is observed with DDR-TRK-1 but not with DDR-TRK-1N, the effect is likely DDR/TRK-dependent.

-

C. Target Engagement Assay (NanoBRET)

To confirm the compound is entering the cell and binding the target:

-

Transfect HEK293 cells with DDR1-NanoLuc fusion vector.

-

Add fluorescent tracer (tracer binds ATP pocket).

-

Treat with increasing concentrations of DDR-TRK-1.

-

Result: DDR-TRK-1 should displace the tracer, decreasing the BRET signal in a dose-dependent manner (Expected cellular IC₅₀ ~100 nM).

References

-

Structural Genomics Consortium (SGC). DDR-TRK-1 Chemical Probe Characterization. [Link]

-

Chemical Probes Portal. DDR-TRK-1 Profile and Expert Review. [Link]

-

Guide to Pharmacology. DDR1 Inhibitor 6j (DDR-TRK-1) Database Entry. [Link][3]

Sources

A Technical Guide to DDR-TRK-1: A Potent Dual Inhibitor of Discoidin Domain and Tropomyosin Receptor Kinases

Abstract

The confluence of signaling pathways in oncology and fibrosis has highlighted the therapeutic potential of targeting multiple kinase families with a single agent. This guide provides a detailed technical overview of DDR-TRK-1, a potent chemical probe designed to inhibit both the Discoidin Domain Receptor (DDR) and Tropomyosin Receptor Kinase (TRK) families. We will delve into the biochemical and cellular potency of this compound, presenting IC50 values derived from robust assay methodologies. Furthermore, this document outlines the fundamental signaling cascades of DDR1 and TRK kinases, provides detailed, field-tested protocols for assessing inhibitor potency, and discusses the scientific rationale behind the experimental design. The objective is to equip researchers, scientists, and drug development professionals with the critical data and methodological insights necessary to effectively utilize DDR-TRK-1 in their research endeavors.

Introduction: The Rationale for Dual DDR/TRK Inhibition

Receptor Tyrosine Kinases (RTKs) are critical orchestrators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and fibrotic disorders. The DDR and TRK families, while distinct in their activation mechanisms and primary physiological roles, represent two important classes of RTKs implicated in pathological processes.

1.1 The Discoidin Domain Receptors (DDRs)

The DDRs, comprising DDR1 and DDR2, are unique among RTKs as they are activated not by soluble growth factors, but by binding to various types of collagen in the extracellular matrix.[1] This interaction triggers a slow but sustained kinase activation, influencing cell adhesion, proliferation, migration, and matrix remodeling.[2] Overexpression and activation of DDR1 are associated with poor prognosis in several cancers, including lung, breast, and ovarian cancers, and it plays a significant role in the progression of fibrosis and atherosclerosis.[2]

1.2 The Tropomyosin Receptor Kinases (TRKs)

The TRK family consists of three members: TRKA, TRKB, and TRKC, which are the high-affinity receptors for neurotrophins—nerve growth factor (NGF), brain-derived neurotrophic factor (BDNF), and neurotrophin-3 (NT-3), respectively.[2][3] TRK signaling is vital for the development and survival of neurons.[2] However, chromosomal rearrangements leading to NTRK gene fusions result in the expression of constitutively active chimeric TRK proteins that act as oncogenic drivers in a wide range of adult and pediatric cancers.[4]

The development of DDR-TRK-1 as a dual inhibitor provides a valuable tool to investigate the combined effects of inhibiting collagen-mediated and neurotrophin-mediated signaling pathways, which may offer synergistic therapeutic potential in complex diseases.

Potency Profile of DDR-TRK-1

The inhibitory activity of DDR-TRK-1 has been characterized using both cell-free (biochemical) and cell-based (cellular) assays. This dual approach is critical, as biochemical assays determine the direct inhibitory effect on the isolated kinase, while cellular assays provide insights into target engagement and potency in a more physiologically relevant environment, accounting for factors like cell permeability and competition with intracellular ATP.[5]

2.1 Summary of IC50 Potency Values

The half-maximal inhibitory concentration (IC50) values for DDR-TRK-1 against key DDR and TRK family members are summarized below. The data clearly indicates potent, low nanomolar inhibition in biochemical assays and effective target engagement in cellular models.

| Kinase Target | Biochemical IC50 (nM) | Cellular IC50 (nM) | Assay Method |

| DDR1 | 9.4 - 27[2][6][7][8] | 104[2] | Activity Assay / NanoBRET™ |

| DDR2 | 4.5[2] | 175[2] | Activity Assay / NanoBRET™ |

| TRKA | 43[2] | 448[2] | Activity Assay / NanoBRET™ |

| TRKB | 3.6[2] | 142[2] | Activity Assay / NanoBRET™ |

| TRKC | 2.9[2] | Not Reported | Activity Assay |

Table 1: Comparative IC50 values of DDR-TRK-1. Biochemical data reflects direct enzyme inhibition, while cellular data is from NanoBRET™ target engagement assays, which measure compound binding in intact cells.

Core Signaling Pathways

Understanding the downstream signaling of DDR1 and TRK kinases is essential for designing experiments and interpreting the phenotypic effects of inhibition by DDR-TRK-1.

3.1 DDR1 Signaling Cascade

Upon binding to fibrillar collagen, DDR1 dimerizes and undergoes autophosphorylation. This creates docking sites for various adaptor proteins, initiating downstream signaling through several key pathways, including the PI3K/AKT and MAPK cascades, which regulate cell survival, proliferation, and migration.[1][9]

Caption: Simplified DDR1 signaling pathway upon collagen activation.

3.2 TRK Signaling Cascade

Neurotrophin binding induces TRK receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain.[3] This activation triggers three principal signaling pathways: the Ras/MAPK pathway (regulating cell proliferation and differentiation), the PI3K/AKT pathway (promoting cell survival), and the PLCγ pathway (modulating synaptic plasticity).[2][3]

Caption: Major signaling pathways activated by TRK receptors.

Experimental Protocols for IC50 Determination

The scientific integrity of potency values rests on the robustness of the experimental protocols. Below are detailed, step-by-step methodologies for key assays used to characterize kinase inhibitors like DDR-TRK-1.

4.1 Protocol: Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)

This method quantifies kinase activity by measuring the amount of ADP produced during the phosphotransferase reaction. It is a universal assay suitable for virtually any kinase.[10][11][12]

Causality: The luminescence generated is directly proportional to the ADP concentration, which in turn is a direct measure of kinase activity. Inhibition of the kinase by a compound results in a lower ADP concentration and thus a reduced luminescent signal.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a serial dilution of DDR-TRK-1 in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range (e.g., 10 µM to 0.1 nM).

-

Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of a solution containing the purified recombinant kinase (e.g., DDR1 or TRKA) and its specific substrate in kinase reaction buffer.

-

Inhibitor Addition: Add a small volume (e.g., 25 nL) of the serially diluted DDR-TRK-1 or DMSO (vehicle control) to the wells.

-

Initiate Reaction: Add 2.5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be near the Michaelis constant (Km) for the specific kinase to ensure competitive inhibitors are accurately assessed. Incubate for 1 hour at room temperature.

-

Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent. This reagent contains an enzyme that converts the ADP produced in the kinase reaction into ATP. Incubate for 30 minutes at room temperature.

-

Signal Detection: The newly synthesized ATP is consumed by a luciferase, generating a luminescent signal. Read the luminescence on a plate reader.

-

Data Analysis: Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Sources

- 1. Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DDR-TRK-1 | Structural Genomics Consortium [thesgc.org]

- 3. Trk receptor - Wikipedia [en.wikipedia.org]

- 4. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. DDR-TRK-1 | DDR1 inhibitor | Probechem Biochemicals [probechem.com]

- 7. NB-64-02224-1mg | DDR-TRK-1 [1934246-19-1] Clinisciences [clinisciences.com]

- 8. adooq.com [adooq.com]

- 9. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. promega.com [promega.com]

- 12. promega.com.cn [promega.com.cn]

Technical Guide: DDR-TRK-1 Mediated Inhibition of Pancreatic Cancer Cell Migration

[1][2]

Executive Summary

DDR-TRK-1 is a high-potency chemical probe designed to dually inhibit Discoidin Domain Receptors (DDR1/2) and Tropomyosin Receptor Kinases (TRK A/B/C) . In the context of Pancreatic Ductal Adenocarcinoma (PDAC), which is characterized by a dense, collagen-rich desmoplastic stroma, DDR1 signaling is a critical driver of metastasis.[1][2][3] This guide delineates the molecular mechanism by which DDR-TRK-1 disrupts the collagen-DDR1 signaling axis and provides a validated experimental framework for assessing its anti-migratory efficacy in PDAC models (e.g., Panc-1 cells).

Mechanistic Insight: The Collagen-DDR1 Axis

PDAC progression is fueled by the interaction between cancer cells and the Extracellular Matrix (ECM).[1][2][4] Type I Collagen, abundant in the PDAC stroma, binds to DDR1, inducing receptor autophosphorylation. This event triggers downstream cascades including PI3K/AKT , MAPK , and FAK/PYK2 , leading to Epithelial-Mesenchymal Transition (EMT)—the prerequisite for cell migration and invasion.

DDR-TRK-1 Action: DDR-TRK-1 functions as an ATP-competitive inhibitor.[] By occupying the kinase domain of DDR1 (and TRK), it prevents the phosphate transfer necessary for receptor activation. Consequently, it blocks the recruitment of adaptor proteins (e.g., Shc) and suppresses the expression of mesenchymal markers (N-cadherin, Vimentin) while stabilizing epithelial markers (E-cadherin).

Visualization: DDR-TRK-1 Signaling Blockade

The following diagram illustrates the specific nodes where DDR-TRK-1 intercepts the pro-migratory signaling cascade.

Figure 1: Mechanism of Action. DDR-TRK-1 blocks the phosphorylation step, severing the link between collagen sensing and EMT-driven migration.

Experimental Validation Protocols

To rigorously validate the efficacy of DDR-TRK-1, researchers must employ a multi-parametric approach combining phenotypic assays (migration) with molecular verification (signaling status).

Protocol A: Wound Healing (Scratch) Assay

This assay quantifies the ability of DDR-TRK-1 to inhibit the collective migration of a cell monolayer.

Reagents:

-

Cell Line: Panc-1 or MIA PaCa-2 (PDAC origin).

-

Compound: DDR-TRK-1 (dissolved in DMSO; typical test range 0.1 µM – 5 µM).

-

Control: DMSO (Vehicle).

-

Matrix: 10 µg/mL Collagen Type I (optional coating to enhance DDR1 dependency).

Step-by-Step Workflow:

-

Seeding: Plate Panc-1 cells in a 6-well plate at

cells/well. Incubate until 90-100% confluence. -

Starvation: Replace media with serum-reduced (1% FBS) media for 12 hours to synchronize the cell cycle and minimize proliferation effects.

-

Wounding: Create a linear scratch using a sterile 200 µL pipette tip. Ensure the gap width is uniform (~500 µm).

-

Washing: Gently wash twice with PBS to remove detached cells.

-

Treatment: Add serum-reduced media containing DDR-TRK-1 (e.g., 1 µM) or DMSO control.

-

Imaging: Acquire images at

and -

Quantification: Calculate % Wound Closure:

Protocol B: Transwell Invasion Assay

This assay measures the capacity of cells to degrade matrix and migrate towards a chemoattractant, mimicking metastasis.

-

Preparation: Coat the upper chamber of Transwell inserts (8 µm pore size) with Matrigel or Collagen I.

-

Seeding: Resuspend

cells in serum-free media containing DDR-TRK-1 or DMSO. Plate into the upper chamber. -

Chemoattractant: Add complete media (10% FBS) to the lower chamber.

-

Incubation: Incubate for 24-48 hours at 37°C.

-

Staining: Remove non-migrated cells from the top with a cotton swab. Fix migrated cells (bottom side) with 4% PFA and stain with Crystal Violet.

-

Counting: Count cells in 5 random fields per insert.

Visualization: Experimental Workflow

The following diagram outlines the logical flow for validating DDR-TRK-1 efficacy.

Figure 2: Validation Workflow. Parallel assessment of phenotypic migration and molecular signaling.

Data Analysis & Interpretation

When analyzing the results of DDR-TRK-1 treatment, specific trends confirm the inhibition of the DDR1-mediated pathway.

Expected Quantitative Outcomes

| Parameter | Control (DMSO) | DDR-TRK-1 Treated | Interpretation |

| Wound Closure (%) | High (>80%) | Low (<30%) | Significant inhibition of motility. |

| Transwell Count | High | Reduced (>50% drop) | Blockade of invasive potential. |

| p-DDR1 (Y792) | Strong Band | Faint/Absent | Successful target engagement. |

| E-Cadherin | Low (Mesenchymal) | High (Epithelial) | Reversal of EMT (MET). |

| Vimentin/Snail | High | Low | Suppression of mesenchymal traits. |

Troubleshooting & Optimization

-

Low Migration in Controls: Ensure cells are healthy and the "starvation" step is not too harsh (use 1% FBS instead of 0% if cells detach).

-

Lack of DDR1 Phosphorylation: DDR1 phosphorylation is collagen-dependent. Ensure cells are grown on collagen-coated plates or stimulated with soluble collagen prior to lysis for Western blotting.

-

Compound Toxicity: Perform an MTT or CCK-8 assay alongside migration assays to ensure reduced migration is not simply due to cell death.

Therapeutic Implications

The efficacy of DDR-TRK-1 in inhibiting Panc-1 migration highlights the therapeutic potential of targeting the collagen-receptor interface in desmoplastic tumors. Unlike standard chemotherapy which targets dividing cells, DDR-TRK-1 targets the invasive phenotype driven by the tumor microenvironment. This suggests a potential utility in combination therapies to prevent metastasis while cytotoxic agents debulk the primary tumor.

References

-

Structural Genomics Consortium (SGC). DDR-TRK-1 Chemical Probe.[6] SGC.[7] [Link]

-

Chemical Probes Portal. DDR-TRK-1 Profile.[7] Chemical Probes Portal.[7] [Link]

-

Deng, X., et al. (2021). DDR1-induced neutrophil extracellular traps drive pancreatic cancer metastasis. JCI Insight.[3] [Link]

-

Huo, Y., et al. (2022). Collagenolysis-dependent DDR1 signalling dictates pancreatic cancer outcome. Nature. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. DDR1-induced neutrophil extracellular traps drive pancreatic cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DDR1-induced neutrophil extracellular traps drive pancreatic cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A novel DDR1 inhibitor enhances the anticancer activity of gemcitabine in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DDR-TRK-1 | Structural Genomics Consortium [thesgc.org]

- 7. Probe DDR-TRK-1 | Chemical Probes Portal [chemicalprobes.org]

DDR-TRK-1 therapeutic potential in pulmonary fibrosis research

The following technical guide provides an in-depth analysis of the therapeutic potential of DDR-TRK-1 , a specialized chemical probe and dual-kinase inhibitor, within the context of pulmonary fibrosis research.

A Technical Guide for Drug Development & Mechanistic Validation

Executive Summary

DDR-TRK-1 is a potent, small-molecule kinase inhibitor designed to interrogate the role of Discoidin Domain Receptor 1 (DDR1) in pathological tissue remodeling.[1] Unlike broad-spectrum tyrosine kinase inhibitors (TKIs) like nintedanib, DDR-TRK-1 exhibits a unique selectivity profile, potently inhibiting DDR1 (

In the context of Idiopathic Pulmonary Fibrosis (IPF) , DDR-TRK-1 serves as a critical validation tool. It targets the "feed-forward" loop of fibrosis where collagen deposition activates DDR1, driving further fibroblast differentiation and Extracellular Matrix (ECM) stiffness. Crucially, its physicochemical properties restrict Central Nervous System (CNS) penetration, thereby minimizing the neurological toxicities often associated with TRK inhibition (e.g., dizziness, ataxia) while maintaining peripheral efficacy against fibrotic signaling.

Mechanistic Rationale

The DDR1 Fibrotic Axis

DDR1 is a non-integrin collagen receptor. In healthy tissue, it regulates cell adhesion. In fibrosis, aberrant collagen accumulation hyper-activates DDR1 on epithelial cells and fibroblasts, triggering a signaling cascade that perpetuates the disease.

-

Ligand: Triple-helical Collagen (Type I/IV).

-

Primary Effect: DDR1 autophosphorylation recruits adaptor proteins (ShcA), activating the p38 MAPK pathway.

-

Outcome: Upregulation of pro-fibrotic markers (

-SMA, Fibronectin) and induction of Epithelial-Mesenchymal Transition (EMT).

The TRK Component: Liability or Synergy?

DDR-TRK-1 inhibits TRKA/B/C. While TRK inhibition in the CNS is dose-limiting due to cognitive/vestibular side effects, peripheral TRK inhibition offers a theoretical therapeutic advantage in IPF:

-

Neurogenic Inflammation: TRKA mediates signaling from Nerve Growth Factor (NGF), elevated in fibrotic lungs.

-

Cough Reflex: Peripheral TRK inhibition may suppress the chronic, intractable cough associated with IPF.

-

Design Feature: DDR-TRK-1 is engineered with restricted CNS exposure, effectively isolating the therapeutic benefit (Lung DDR1/Peripheral TRK) from the toxicity (CNS TRK).

Visualization: Signaling & Mechanism

The following diagram illustrates the dual-pathway intervention of DDR-TRK-1, highlighting the segregation of peripheral therapeutic effects from CNS toxicity.

Figure 1: Mechanism of Action for DDR-TRK-1. The compound blocks DDR1-mediated fibrosis and peripheral TRK-mediated inflammation while the Blood-Brain Barrier (BBB) prevents CNS-associated TRK toxicity.

Preclinical Validation Data

The following data summarizes the key validation metrics for DDR-TRK-1 as established in primary literature and chemical probe databases.

| Metric | Value / Observation | Implications |

| DDR1 Potency ( | 9.4 nM | Highly potent; suitable for low-dose efficacy.[2] |

| DDR1 Binding ( | 4.7 nM | Strong target affinity confirming specificity.[2][3][4] |

| Selectivity | >20-fold vs DDR2 ( | Reduces risk of skeletal toxicities associated with DDR2 inhibition. |

| Bioavailability ( | 66.8% (Rat) | Excellent oral absorption; suitable for chronic dosing studies.[2] |

| In Vivo Efficacy | Reduced Hydroxyproline & Ashcroft Score | Validated in Bleomycin-induced mouse models (10–50 mg/kg BID). |

| Cellular Marker | Reduced p-DDR1 & p-p38 | Confirms suppression of the canonical DDR1 signaling axis.[3] |

Experimental Protocols

To ensure reproducibility (Trustworthiness), the following protocols outline the standard operating procedures for validating DDR-TRK-1 activity.

Protocol A: Cellular Target Engagement (Western Blot)

Objective: Confirm inhibition of collagen-induced DDR1 autophosphorylation.

-

Cell Line: Primary Human Lung Fibroblasts (PHLF) or MRC-5.

-

Starvation: Serum-starve cells for 16 hours in DMEM + 0.1% BSA.

-

Pre-treatment: Treat with DDR-TRK-1 (0, 10, 100, 1000 nM) for 1 hour.

-

Stimulation: Stimulate with Collagen Type I (50

g/mL) for 4 hours. Note: DDR1 phosphorylation is slow compared to other RTKs; 4 hours is optimal. -

Lysis: Lyse in RIPA buffer with phosphatase inhibitors (Orthovanadate/NaF).

-

Detection:

-

Primary Ab: Anti-phospho-DDR1 (Tyr792).

-

Loading Control: GAPDH or Total DDR1.

-

-

Validation Criteria: Dose-dependent reduction of p-DDR1 band intensity with

inhibition observed at

Protocol B: Hydroxyproline Assay (In Vivo Fibrosis Quantification)

Objective: Quantify collagen reduction in Bleomycin-treated mice.

-

Model Induction: Intratracheal instillation of Bleomycin (2 mg/kg) on Day 0.

-

Dosing: Administer DDR-TRK-1 (20 mg/kg, PO, BID) starting Day 7 (therapeutic mode) or Day 0 (preventative mode) until Day 21.

-

Tissue Harvest: Isolate right lung lobe; flash freeze in liquid nitrogen.

-

Hydrolysis: Homogenize tissue in 6N HCl (100 mg tissue/mL). Hydrolyze at 110°C for 18 hours.

-

Oxidation: Neutralize samples. Add Chloramine-T solution for 20 mins at RT.

-

Colorimetry: Add Ehrlich’s Reagent (p-dimethylaminobenzaldehyde) and incubate at 60°C for 15 mins.

-

Measurement: Read Absorbance at 550 nm. Calculate collagen content using a standard curve.

-

Success Threshold: Statistical reduction (p < 0.05) in hydroxyproline content vs. Vehicle control.

Workflow Visualization

The following diagram outlines the logical flow for validating DDR-TRK-1 in a drug discovery pipeline.

Figure 2: Step-by-step validation workflow for assessing DDR-TRK-1 efficacy in pulmonary fibrosis.

References

-

Wang, Z., et al. "Structure-Based Design of Tetrahydroisoquinoline-7-carboxamides as Selective Discoidin Domain Receptor 1 (DDR1) Inhibitors."[5] Journal of Medicinal Chemistry, 2016.

-

Structural Genomics Consortium (SGC). "DDR-TRK-1 Chemical Probe Profile." The SGC, Accessed 2026.[6] [6]

-

Chemical Probes Portal. "DDR-TRK-1 Review and Selectivity Data." Chemical Probes, Accessed 2026.[6]

-

Cayman Chemical. "DDR-TRK-1 Product Information & Biological Activity." Cayman Chemical Datasheet, 2024.[3]

-

MedChemExpress. "DDR-TRK-1: Mechanism and Protocols." MCE Product Database, Accessed 2026.

Sources

- 1. DDR-TRK-1 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 2. NB-64-02224-1mg | DDR-TRK-1 [1934246-19-1] Clinisciences [clinisciences.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

DDR-TRK-1 (CAS 1934246-19-1): A Comprehensive Technical Guide for Researchers

This guide provides an in-depth technical overview of DDR-TRK-1 (CAS 1934246-19-1), a potent and selective chemical probe with dual inhibitory activity against Discoidin Domain Receptor 1 (DDR1) and the Tropomyosin Receptor Kinase (TRK) family. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies in oncology, fibrosis, and other related fields.

Introduction: The Rationale for Targeting DDR1 and TRK

Discoidin Domain Receptor 1 (DDR1) is a unique receptor tyrosine kinase (RTK) that is activated by collagen, a major component of the extracellular matrix.[1] Unlike other RTKs that are activated by soluble growth factors, DDR1's interaction with collagen triggers downstream signaling pathways that are critically involved in cell adhesion, proliferation, migration, and matrix remodeling.[1][2] Aberrant DDR1 activity has been implicated in the progression of numerous diseases, including various cancers (lung, breast, ovarian) and fibrotic disorders such as pulmonary fibrosis.[2][3] Its overexpression is often associated with poor prognosis, making it a compelling target for therapeutic intervention.[2][3]

The Tropomyosin Receptor Kinase (TRK) family, comprising TRKA, TRKB, and TRKC, are key regulators of neuronal development, survival, and function.[3] However, chromosomal rearrangements leading to oncogenic fusions of the NTRK genes have been identified as drivers in a wide range of adult and pediatric solid tumors. This has led to the successful development of TRK inhibitors as tumor-agnostic cancer therapies.

DDR-TRK-1, also referred to as DDR1 inhibitor 6j in some literature, emerged from a structure-based drug design campaign aimed at developing selective DDR1 inhibitors.[4][5] Its dual activity profile presents a unique tool for investigating the distinct and overlapping roles of these two important kinase families in various pathological contexts.

Physicochemical and Pharmacokinetic Properties

A thorough understanding of the physicochemical and pharmacokinetic properties of a chemical probe is paramount for the design and interpretation of both in vitro and in vivo experiments.

| Property | Value | Reference |

| CAS Number | 1934246-19-1 | [4] |

| Molecular Formula | C₂₆H₂₃F₃N₆O | [4] |

| Molecular Weight | 492.50 g/mol | [4] |

| Appearance | White to beige solid | - |

| Solubility | DMSO: 50 mg/mL (101.52 mM) | [6] |

| Oral Bioavailability (Rat) | 66.8% (at 20 mg/kg) | [7] |

| Half-life (T½) (Rat) | 1.25 hours (at 20 mg/kg) | [7] |

Note: The solubility and pharmacokinetic data provide essential guidance for solution preparation for cellular assays and for dosing considerations in animal models.

Mechanism of Action and Kinase Selectivity

DDR-TRK-1 is a potent inhibitor of DDR1 kinase activity with a reported IC₅₀ of 9.4 nM.[4][5] It also demonstrates inhibitory activity against the TRK family of kinases.[3] The binding affinity (Kd) of DDR-TRK-1 to DDR1 has been determined to be 4.7 nM.[4][6]

A comprehensive understanding of a kinase inhibitor's selectivity is crucial for attributing observed biological effects to the intended target. The selectivity of DDR-TRK-1 has been profiled against a large panel of kinases, revealing it to be a highly selective inhibitor of DDR1.[4][8]

| Kinase Target | IC₅₀ (nM) | Binding Affinity (Kd) (nM) | Reference |

| DDR1 | 9.4 | 4.7 | [4][5] |

| TRK Family | 18-100 | - | [3] |

| CDK11 | - | 370 | [8] |

This data underscores the high potency and selectivity of DDR-TRK-1 for DDR1, while also highlighting its activity against the TRK family. The weaker off-target activity on CDK11 should be considered when interpreting cellular phenotypes at higher concentrations.

Signaling Pathways

To fully appreciate the biological consequences of DDR-TRK-1 inhibition, it is essential to understand the downstream signaling pathways regulated by DDR1 and the TRK family.

DDR1 Signaling Pathway

Collagen binding to DDR1 induces receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events. These pathways are integral to cellular processes such as proliferation, migration, and survival.[1][9][10]

TRK Signaling Pathway

Neurotrophin binding to TRK receptors triggers their dimerization and autophosphorylation, leading to the activation of multiple downstream pathways, including the Ras-MAPK, PI3K-Akt, and PLCγ pathways, which are crucial for neuronal survival and differentiation.[11][12][13][14]

Experimental Protocols

The following protocols provide a framework for investigating the biological effects of DDR-TRK-1. It is imperative to perform dose-response experiments to determine the optimal concentration for each specific cell line and assay.

In Vitro Assays

This assay assesses the effect of DDR-TRK-1 on the long-term proliferative capacity of Panc-1 pancreatic cancer cells.[3]

Methodology:

-

Cell Seeding: Plate Panc-1 cells in 6-well plates at a low density (e.g., 500-1000 cells/well) in complete growth medium.

-

Treatment: After 24 hours, treat the cells with varying concentrations of DDR-TRK-1 or vehicle control (DMSO).

-

Incubation: Incubate the plates for 10-14 days in a humidified incubator at 37°C with 5% CO₂, allowing colonies to form. Replace the medium with fresh medium containing the respective treatments every 3-4 days.

-

Fixation and Staining: After the incubation period, wash the colonies with PBS, fix with methanol for 15 minutes, and then stain with 0.5% crystal violet solution for 20 minutes.

-

Quantification: Gently wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

Rationale: This assay provides a robust measure of the cytostatic or cytotoxic effects of the compound on cancer cell clonogenic survival. A reduction in colony number or size in the DDR-TRK-1 treated wells compared to the control indicates an anti-proliferative effect.

This assay evaluates the impact of DDR-TRK-1 on the migratory potential of Panc-1 cells.[3]

Methodology:

-

Cell Seeding: Plate Panc-1 cells in 6-well plates and grow them to a confluent monolayer.

-

Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

-

Treatment: Wash the wells with PBS to remove detached cells and then add fresh medium containing different concentrations of DDR-TRK-1 or vehicle control.

-

Imaging: Capture images of the wound at time 0 and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.

-

Analysis: Measure the width of the wound at different points for each condition and time point. The rate of wound closure is indicative of cell migration.

Rationale: The ability of cancer cells to migrate is a critical step in metastasis. This assay provides a straightforward method to assess the inhibitory effect of DDR-TRK-1 on this process.

In Vivo Model

This model is widely used to study the pathogenesis of pulmonary fibrosis and to evaluate the efficacy of anti-fibrotic agents.[6][15][16][17][18]

Methodology:

-

Animal Model: Use appropriate mouse strains (e.g., C57BL/6).

-

Induction of Fibrosis: Anesthetize the mice and intratracheally instill a single dose of bleomycin (e.g., 1-3 mg/kg). A control group should receive saline.

-

Treatment: Administer DDR-TRK-1 orally at a predetermined dose and schedule (e.g., 10-50 mg/kg, once or twice daily) starting at a specified time point post-bleomycin instillation. The vehicle control group should receive the same administration regimen.

-

Monitoring: Monitor the animals for signs of distress and body weight changes throughout the study.

-

Endpoint Analysis: At the end of the study (e.g., 14 or 21 days post-bleomycin), euthanize the mice and collect lung tissue for analysis.

-

Histology: Stain lung sections with Masson's trichrome to assess collagen deposition and fibrosis.

-

Hydroxyproline Assay: Quantify the total collagen content in the lung tissue.

-

Gene Expression Analysis: Measure the expression of fibrotic markers such as α-smooth muscle actin (α-SMA) and fibronectin via qPCR or Western blot.

-

Rationale: This in vivo model allows for the evaluation of the therapeutic potential of DDR-TRK-1 in a disease-relevant context. A reduction in collagen deposition, fibrotic markers, and improved lung architecture in the treated group would indicate efficacy.

Concluding Remarks for the Research Professional

DDR-TRK-1 is a valuable chemical probe for elucidating the roles of DDR1 and TRK signaling in health and disease. Its high potency and selectivity for DDR1, coupled with its activity against the TRK family, provide a unique opportunity for dissecting the contributions of these kinases to various cellular processes. The experimental protocols outlined in this guide, when combined with a rigorous experimental design, will enable researchers to generate robust and reproducible data. As with any kinase inhibitor, it is crucial to consider potential off-target effects and to use appropriate controls, such as a structurally related inactive compound if available, to ensure that the observed phenotypes are indeed due to the inhibition of the intended targets. The continued investigation of DDR-TRK-1 and similar molecules holds significant promise for the development of novel therapeutics for a range of challenging diseases.

References

-

DDR-TRK-1 | Structural Genomics Consortium. [Link]

-

DDR-TRK-1 - the Chemical Probes Portal. [Link]

-

Discoidin Domain Receptor 1–deficient Mice Are Resistant to Bleomycin-induced Lung Fibrosis | Request PDF - ResearchGate. [Link]

-

DDR1-induced neutrophil extracellular traps drive pancreatic cancer metastasis - PMC. [Link]

-

A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC. [Link]

-

Structure-Based Design of Tetrahydroisoquinoline-7-carboxamides as Selective Discoidin Domain Receptor 1 (DDR1) Inhibitors | Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Schematic diagram of Trk receptor-mediated signal transduction... - ResearchGate. [Link]

-

Discoidin Domain Receptor 1–deficient Mice Are Resistant to Bleomycin-induced Lung Fibrosis | American Journal of Respiratory and Critical Care Medicine. [Link]

-

Downstream signaling pathways activated by DDR1 and DDR2. Solid line... - ResearchGate. [Link]

-

Structure-Based Design of Tetrahydroisoquinoline-7-carboxamides as Selective Discoidin Domain Receptor 1 (DDR1) Inhibitors - PubMed. [Link]

-

Targeting DNA Damage Response and Replication Stress in Pancreatic Cancer - PMC. [Link]

-

Discoidin domain receptor 1-deficient mice are resistant to bleomycin-induced lung fibrosis - PubMed. [Link]

-

Structure-Based Design of Tetrahydroisoquinoline-7-carboxamides as Selective Discoidin Domain Receptor 1 (DDR1) Inhibitors - PMC. [Link]

-

Neurotrophin Signaling Pathway - Creative Diagnostics. [Link]

-

DDR signaling network. Schematic representation of signaling molecules... | Download Scientific Diagram - ResearchGate. [Link]

-

Human Pancreas Cell PANC-1-based Proliferation Assay Service - Creative Biolabs. [Link]

-

Signaling by discoidin domain receptor 1 in cancer metastasis - PMC - NIH. [Link]

-

Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI. [Link]

-

Collection - Structure-Based Design of Tetrahydroisoquinoline-7-carboxamides as Selective Discoidin Domain Receptor 1 (DDR1) Inhibitors - Journal of Medicinal Chemistry - Figshare. [Link]

-

Dose-response Effects of Bleomycin on Inflammation and Pulmonary Fibrosis in Mice. [Link]

-

Comparison between the calculated and the detected number of PANC-1 cells at different densities of the cell suspension. - ResearchGate. [Link]

-

The Yin and Yang of Discoidin Domain Receptors (DDRs): Implications in Tumor Growth and Metastasis Development - MDPI. [Link]

-

Structure-Based Design of Tetrahydroisoquinoline-7-carboxamides as Selective Discoidin Domain Receptor 1 (DDR1) Inhibitors - BioKB. [Link]

-

The role of DDR1 in cancer and the progress of its selective inhibitors - PubMed. [Link]

-

Dose-response Effects of Bleomycin on Inflammation and Pulmonary Fibrosis in Mice - NIH. [Link]

-

Potency and selectivity data for available DDR1/2 chemical probes. - ResearchGate. [Link]

-

TRK signalling pathway. (A) Overview of TRK signalling pathway; (B) activation of TRKA. C1/C2, cysteine-rich clusters; Ig1/Ig2, immunoglobulin-like domains; LRR1-3, leucine-rich repeats; NGF, nerve growth factor - ResearchGate. [Link]

Sources

- 1. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of DDR1 in cancer and the progress of its selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DDR-TRK-1 | Structural Genomics Consortium [thesgc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structure-Based Design of Tetrahydroisoquinoline-7-carboxamides as Selective Discoidin Domain Receptor 1 (DDR1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DDR-TRK-1 | Discoidin Domain Receptor (DDR) | TargetMol [targetmol.com]

- 7. Pooled CRISPR screening in pancreatic cancer cells implicates co-repressor complexes as a cause of multiple drug resistance via regulation of epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Probe DDR-TRK-1 | Chemical Probes Portal [chemicalprobes.org]

- 9. Signaling by discoidin domain receptor 1 in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Yin and Yang of Discoidin Domain Receptors (DDRs): Implications in Tumor Growth and Metastasis Development [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. atsjournals.org [atsjournals.org]

- 17. Discoidin domain receptor 1-deficient mice are resistant to bleomycin-induced lung fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Dose-response Effects of Bleomycin on Inflammation and Pulmonary Fibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Comparative Analysis of DDR1-IN-1 and DDR-TRK-1 Chemical Probes

The following technical guide details the distinct pharmacological profiles, experimental applications, and mechanistic differences between DDR1-IN-1 and DDR-TRK-1 .

Executive Summary & Probe Selection Logic

In the study of Discoidin Domain Receptors (DDRs), selecting the correct chemical probe is critical to avoiding experimental artifacts caused by off-target kinase inhibition. While both DDR1-IN-1 and DDR-TRK-1 target DDR1, they serve fundamentally different experimental purposes.

-

DDR1-IN-1 is the cellular specificity tool . It is a Type II inhibitor with high selectivity for DDR1 over DDR2 and other kinases, making it ideal for dissecting DDR1-specific signaling in vitro.

-

DDR-TRK-1 is the in vivo potency tool .[1] It is a dual inhibitor of DDRs and Tropomyosin Receptor Kinases (TRKs). Its utility lies in its physicochemical properties: it does not cross the blood-brain barrier (BBB), allowing researchers to study peripheral DDR1/2 inhibition in fibrosis models without confounding CNS effects driven by TRK inhibition.

Decision Matrix: Which Probe to Use?

Figure 1: Decision tree for selecting between DDR1-IN-1 and DDR-TRK-1 based on experimental context.

Chemical & Mechanistic Comparison

Structural Mechanism (Type II Inhibition)

Both probes function as Type II kinase inhibitors . They bind to the inactive conformation of the kinase (DFG-out), occupying the hydrophobic pocket adjacent to the ATP-binding site. This binding mode generally confers higher selectivity than Type I (ATP-competitive) inhibitors.

-

DDR1-IN-1: Binds DDR1 in the DFG-out conformation.[2] A specific "gatekeeper" mutation in DDR1 (G707A) confers resistance to DDR1-IN-1, which serves as a critical genetic control to validate on-target effects.[2]

-

DDR-TRK-1: Also utilizes a DFG-out binding mode but possesses a scaffold that accommodates the active sites of TRKA/B/C (NTRK1/2/3) with high affinity.

Quantitative Profiling Data

The following table synthesizes potency and selectivity data derived from KINOMEscan® and cellular assays.

| Feature | DDR1-IN-1 | DDR-TRK-1 |

| Primary Target | DDR1 (High Selectivity) | DDR1, DDR2, TRKA/B/C |

| DDR1 Potency (Biochemical) | IC50: ~105 nM | IC50: ~9.4 nM |

| DDR2 Potency | IC50: ~413 nM (4-fold less potent) | Potent inhibition (Dual DDR1/2) |

| TRK Inhibition | Minimal / Negligible | Potent (NTRK1/2/3) |

| Selectivity Score (S10) | 0.01 (Very Clean) | 0.02 (Clean, excluding TRKs) |

| Key Off-Targets | ABL, KIT (at high conc >1µM) | CDK11 (weak cellular engagement) |

| Bioavailability | Suitable for cellular use | High Oral Bioavailability (Rat/Mouse) |

| CNS Penetration | Variable | Restricted (Does not cross BBB) |

| Negative Control | Use G707A Mutant | DDR-TRK-1N (Structurally matched) |

Key Insight: DDR1-IN-1 is approximately 10-fold less potent against DDR1 than DDR-TRK-1 but offers superior discrimination against DDR2 and TRK kinases.

Experimental Protocols & Methodologies

Protocol A: Cellular Target Engagement (NanoBRET)

To validate that the probe is engaging DDR1 inside living cells (rather than just in a test tube), the NanoBRET™ TE Intracellular Kinase Assay is the gold standard.

Objective: Determine the cellular affinity (IC50) of the probe for DDR1.

Reagents:

-

HEK293 cells transfected with DDR1-NanoLuc® fusion vector.

-

NanoBRET™ Tracer K-5 (or optimized tracer for DDRs).

Step-by-Step Workflow:

-

Transfection: Plate HEK293 cells (2x10^5 cells/mL) and transfect with DDR1-NanoLuc plasmid using FuGENE HD. Incubate for 20–24 hours.

-

Tracer Addition: Exchange medium with Opti-MEM containing the NanoBRET Tracer at the determined Kd concentration (typically 0.1–0.5 µM).

-

Compound Treatment: Add the chemical probe (DDR1-IN-1 or DDR-TRK-1) in a serial dilution (e.g., 10 µM down to 1 nM) to the cells.

-

Control: Include a "No Compound" (DMSO only) and a "No Tracer" control.

-

-

Equilibration: Incubate cells at 37°C, 5% CO2 for 2 hours to allow competitive binding between the tracer and the probe.

-

Detection: Add NanoBRET Nano-Glo® Substrate/Inhibitor solution.

-

Readout: Measure donor emission (460 nm) and acceptor emission (618 nm) on a BRET-compatible plate reader (e.g., GloMax).

-

Calculation: Calculate the milliBRET ratio (mBRET = (Acceptor/Donor) x 1000). Plot mBRET vs. log[Compound] to determine cellular IC50.

Protocol B: Western Blot Analysis of DDR1 Autophosphorylation

DDR1 is unique; it is activated by collagen (not soluble growth factors).[7] This protocol measures the functional inhibition of the receptor.[2]

Step-by-Step Workflow:

-

Seeding: Seed A549 or NCI-H1703 cells (high endogenous DDR1) in 6-well plates. Starve in serum-free medium for 16 hours.

-

Pre-treatment: Treat cells with DDR1-IN-1 (1 µM) or DDR-TRK-1 (100 nM) for 1 hour.

-

Note: Use lower concentration for DDR-TRK-1 due to higher potency.

-

-

Activation: Stimulate cells with Collagen I (10–50 µg/mL) or Collagen IV for 2–4 hours.

-

Critical: Unlike EGF/FGF, collagen activation is slow.

-

-

Lysis: Wash with ice-cold PBS and lyse in RIPA buffer supplemented with phosphatase inhibitors (Orthovanadate/NaF).

-

Immunoblotting:

-

Primary Antibody: Anti-phospho-DDR1 (Tyr792 or Tyr513).

-

Loading Control: Total DDR1 and GAPDH.

-

-

Validation:

In Vivo Application: The "Peripheral-Only" Strategy

The primary value proposition of DDR-TRK-1 is its pharmacokinetic profile.[5] TRK inhibition in the CNS causes adverse effects (dizziness, ataxia, cognitive changes). However, DDR1/2 are major drivers of fibrosis in the lung and liver.

The Strategy: DDR-TRK-1 has low brain penetration (Brain/Plasma ratio < 0.1). Therefore, when administered systemically in fibrosis models:

-

It inhibits DDR1 and DDR2 in the lung/liver (Anti-fibrotic effect).

-

It inhibits TRK in the periphery (potential anti-fibrotic contribution).

-

It spares TRK in the brain (Safety profile).

Control Requirement: When using DDR-TRK-1, you must use the negative control DDR-TRK-1N .[1] This compound is structurally identical but lacks kinase affinity. If the phenotype (e.g., reduced collagen deposition) is seen with DDR-TRK-1 but not DDR-TRK-1N, the effect is kinase-dependent.

Pathway Visualization

The following diagram illustrates the signaling node where these probes act and the differentiation in their off-target profiles.

Figure 2: Mechanism of Action. DDR1-IN-1 selectively blocks DDR1, while DDR-TRK-1 blocks both DDR1 and TRK pathways.[5][6]

References

-

Discovery of DDR1-IN-1: Kim, H. G., et al. (2013). "Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor."[2][6][8] ACS Chemical Biology.

-

DDR-TRK-1 Characterization: Structural Genomics Consortium (SGC).[9] "DDR-TRK-1 Chemical Probe Profile." The SGC Probes.

-

Comparitive Profiling: Richters, A., et al. (2025). "Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors."[4][9] bioRxiv.[4]

-

DDR1 in Cancer: Rammal, H., et al. (2016). "Discoidin Domain Receptors: Potential Actors and Targets in Cancer Progression."[7] Frontiers in Pharmacology.

-

Chemical Probes Portal: "DDR-TRK-1 Validation Data." Chemical Probes Portal.[4][10][9]

Sources

- 1. DDR-TRK-1 | Structural Genomics Consortium [thesgc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. adooq.com [adooq.com]

- 7. What are DDR1 antagonists and how do they work? [synapse.patsnap.com]

- 8. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Probe DDR-TRK-1 | Chemical Probes Portal [chemicalprobes.org]

Technical Deep Dive: DDR-TRK-1 Target Engagement in Collagen-Mediated Signaling

Executive Summary

DDR-TRK-1 (CAS: 1934246-19-1) is a high-potency chemical probe designed to interrogate the Discoidin Domain Receptors (DDR1/2) and Tropomyosin Receptor Kinases (TRK A/B/C) . While its dual profile suggests broad utility, its primary value in matrix biology lies in dissecting collagen-induced signaling —a pathway distinct from classical growth factor RTKs due to its slow kinetics and dependence on fibrillar structure.

This guide provides a rigorous framework for using DDR-TRK-1 to validate target engagement in fibrotic and metastatic models. It addresses the critical challenge of distinguishing DDR1-mediated matrix remodeling from TRK-mediated neurotrophic signaling, ensuring data integrity in drug discovery workflows.

The Mechanistic Architecture: Collagen-DDR1 Axis

Unlike EGFR or VEGFR, which respond to soluble ligands in minutes, DDR1 activation is a sustained process triggered by triple-helical collagen (Type I, IV). This interaction induces receptor clustering, delayed autophosphorylation (peaking at 18–24 hours), and downstream activation of mechanotransduction pathways.

Key Signaling Nodes

-

Ligand: Fibrillar Collagen (I) or Basement Membrane Collagen (IV).

-

Receptor: DDR1 (dimerization leads to activation).

-

Primary Phosphorylation Site: Tyr513 (activation loop) is the critical marker for kinase activity.

-

Downstream Effectors: PYK2 (pro-migratory), NRF2 (survival), and NF-κB (inflammation).

Mechanism of Inhibition

DDR-TRK-1 functions as a type-II kinase inhibitor, stabilizing the DFG-out conformation. It effectively clamps the kinase domain, preventing the ATP hydrolysis required for the slow autophosphorylation characteristic of collagen receptors.

Visualization: The Inhibitory Landscape

The following diagram illustrates the specific intervention points of DDR-TRK-1 within the collagen signaling cascade.

Figure 1: Mechanistic pathway of Collagen-DDR1 signaling and the specific blockade point of DDR-TRK-1.

Experimental Protocols: Validating Target Engagement

To claim "target engagement," one must prove the compound inhibits the specific phosphorylation event triggered by the ligand in a cellular context.

Protocol A: The Collagen-Stimulation Kinase Assay

Objective: Quantify inhibition of DDR1 autophosphorylation (Y513) by DDR-TRK-1. Critical Insight: Do not use standard serum-starvation timelines. DDR1 activation is slow; short stimulation (15 min) will yield false negatives.

Step-by-Step Methodology:

-

Cell Seeding: Seed DDR1-positive cells (e.g., U2OS, HCT116, or activated HSCs) at 70% confluency.

-

Starvation: Serum-starve cells overnight (16h) to reduce basal kinase activity.

-

Pre-treatment: Treat cells with DDR-TRK-1 (Dose curve: 1 nM – 1 µM) for 1 hour.

-

Control: DMSO (Vehicle).

-

Negative Control:[1]DDR-TRK-1N (Structurally similar, kinase inactive) is essential to rule out off-target toxicity.

-

-

Stimulation: Add Acid-Soluble Type I Collagen (final conc. 10–50 µg/mL) directly to the media.

-

Note: Unlike EGF, collagen does not diffuse instantly. Ensure thorough mixing.

-

-

Incubation: Incubate for 18–24 hours . (DDR1 phosphorylation peaks late).

-

Lysis & Western Blot:

-

Lyse in RIPA buffer with phosphatase inhibitors (Orthovanadate/Fluoride).

-

Primary Antibody: Anti-DDR1 (phospho Y513).

-

Normalization: Total DDR1 and GAPDH.

-

Protocol B: Collagen-Coated Bead Recruitment Assay

Objective: Visualize local receptor recruitment and activation, mimicking the "dense" matrix environment of a tumor. This is superior to soluble collagen for imaging.

Workflow Visualization:

Figure 2: Workflow for the Collagen-Coated Bead Recruitment Assay.

Key Technical Nuance: If DDR-TRK-1 is effective, you will see DDR1 recruitment to the bead surface (total protein) but a complete absence of pY513 signal at the bead-cell interface. If the receptor fails to cluster at the bead, the mechanism might involve preventing collagen binding (unlikely for type-II inhibitors) or receptor downregulation.

Data Interpretation & Selectivity Profile

When analyzing results, distinguishing between DDR and TRK inhibition is vital, especially in neuronal or neuroendocrine tumor models.

Comparative Potency Table

The following data consolidates the potency profile of DDR-TRK-1 against its primary targets and relevant off-targets.

| Target Kinase | IC50 (Cell-Free) | Cellular Target Engagement | Biological Relevance |

| DDR1 | 9.4 nM | < 50 nM (pY513 inhibition) | Fibrosis, EMT, Metastasis |

| DDR2 | ~10–20 nM | Variable | Matrix Remodeling (Fibroblasts) |

| TRKA/B/C | < 20 nM | < 50 nM | Neurotrophic Signaling (Pain, CNS) |

| CDK11 | 370 nM | > 5 µM (NanoBRET) | Cell Cycle (Off-target liability) |

Differentiating Phenotypes

-

Fibrosis/EMT Models (Lung/Liver): DDR-TRK-1 has poor CNS penetration. In peripheral tissue models (e.g., Bleomycin-induced lung fibrosis), effects are attributed primarily to DDR1/2 inhibition because TRK signaling is less dominant in fibroblast activation compared to the collagen-DDR loop.

-

Cancer Models: If using Pancreatic (PANC-1) or Lung (A549) lines, verify TRK expression. If TRK is low/absent, efficacy (reduced migration/colony formation) is DDR-driven.

References

-

Structural Genomics Consortium (SGC). (2016). DDR-TRK-1: A Chemical Probe for DDR and TRK Kinases.[1][2][3] [Link][2]

-

Chemical Probes Portal. (2023). DDR-TRK-1 Probe Characterization and Selectivity Data. [Link]

-

Vogel, W., et al. (2006). Discoidin domain receptor 1 tyrosine kinase has an essential role in regulating collagen signaling.[4][5][6][7] Molecular Cell. (Contextual grounding for DDR1 kinetics). [Link]

-

Juska, A., et al. (2019). Cell-based Assay for Recruitment of DDR1 to Collagen-coated Beads.[5][8] Bio-protocol.[5][8][9][10] [Link]

Sources

- 1. DDR-TRK-1 | Structural Genomics Consortium [thesgc.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Probe DDR-TRK-1 | Chemical Probes Portal [chemicalprobes.org]

- 4. Frontiers | Collagen and Discoidin Domain Receptor 1 Partnership: A Multifaceted Role in the Regulation of Breast Carcinoma Cell Phenotype [frontiersin.org]

- 5. Cell-based Assay for Recruitment of DDR1 to Collagen-coated Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discoidin domain receptor 1 kinase activity is required for regulating collagen IV synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DDR1 Drives Collagen Remodeling and Immune Exclusion: Pan-Cancer Insights and Therapeutic Targeting in Pancreatic Ductal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Role of Discoidin Domain Receptor 1 (DDR1) in Epithelial-to-Mesenchymal Transition (EMT) and its Interrogation by the Dual Kinase Inhibitor DDR-TRK-1

Introduction: Deconstructing the Players in Cellular Plasticity and Cancer Progression

The progression of cancer from a localized tumor to a metastatic disease is a complex, multi-step process responsible for the majority of cancer-related mortalities. Central to this process is the re-activation of a latent embryonic program known as the Epithelial-to-Mesenchymal Transition (EMT). EMT endows cancer cells with the migratory and invasive capabilities necessary to disseminate from the primary tumor and colonize distant organs[1][2]. This transition is not a simple binary switch but a dynamic spectrum of cellular states, orchestrated by a complex network of signaling pathways[1][3].

Among the key regulators of this process are Receptor Tyrosine Kinases (RTKs), which translate extracellular cues into intracellular signals that dictate cell behavior. One such RTK, the Discoidin Domain Receptor 1 (DDR1), has emerged as a critical modulator of cell adhesion, migration, and invasion, with a nuanced and often context-dependent role in EMT[4][5]. DDR1 is unique among RTKs in that its ligand is not a soluble growth factor, but a major component of the extracellular matrix (ECM): fibrillar collagen[6][7]. This places DDR1 at the physical and signaling interface between a tumor cell and its surrounding microenvironment.

This guide, intended for researchers and drug development professionals, provides a deep dive into the molecular mechanisms by which DDR1 signaling impacts EMT. We will explore the downstream pathways it activates, discuss its paradoxical roles in promoting both epithelial and mesenchymal states, and provide detailed, field-proven methodologies for its investigation. Furthermore, we will introduce DDR-TRK-1, a potent chemical probe that dually inhibits DDR1 and the Tropomyosin Receptor Kinase (TRK) family, and outline its application as a powerful tool to dissect and therapeutically target the DDR1-EMT axis[8][9].

Section 1: The Dichotomous Role of DDR1 in Cellular Phenotype

Understanding the impact of DDR1 on EMT requires acknowledging its complex, context-dependent functions. While numerous studies link DDR1 to a pro-mesenchymal, invasive phenotype, others have demonstrated its role in stabilizing epithelial characteristics. This duality is not a contradiction but rather a reflection of the intricate signaling networks that differ across various cancer types and microenvironmental conditions.

In many aggressive cancers, including those of the lung, breast, and prostate, overexpression of DDR1 is correlated with poor prognosis and metastasis[5][10]. The binding of collagen to DDR1 induces receptor dimerization and slow, sustained autophosphorylation, initiating downstream signaling cascades that converge on the master regulators of EMT[4][6].

Key pro-EMT signaling pathways activated by DDR1 include:

-

MAPK/ERK Pathway: DDR1 activation can lead to Ras/Raf/ERK signaling, which in turn can induce the expression of EMT-inducing transcription factors and even DDR1 itself in a positive feedback loop[11].

-

PI3K/AKT Pathway: This crucial survival pathway, also activated downstream of DDR1, supports the cellular changes required for EMT and confers resistance to apoptosis[4][12].

-

Pyk2/MKK7 Pathway: In prostate cancer cells, collagen-I-stimulated DDR1 has been shown to increase the phosphorylation of Proline-rich tyrosine kinase 2 (Pyk2) and MAP Kinase Kinase 7 (MKK7), directly leading to EMT induction and increased migration[13].

-

GRB2-Mediated Signaling: In cervical cancer, DDR1 facilitates metastasis by directly binding to the adaptor protein GRB2, which promotes migration, invasion, and EMT[14].

This signaling output culminates in the transcriptional repression of epithelial markers, most notably E-cadherin, and the upregulation of mesenchymal markers like N-cadherin and Vimentin, leading to loss of cell-cell adhesion and acquisition of a migratory phenotype[15].

Conversely, some studies have revealed an opposite role for DDR1. In certain epithelial cell contexts, DDR1 promotes cell-cell adhesion by increasing the stability of E-cadherin at the cell membrane[16]. This action is mediated through the inactivation of the small GTPase Cdc42[16]. Furthermore, in Diffuse Large B-cell Lymphoma (DLBC), DDR1 has been implicated in the reverse process, Mesenchymal-to-Epithelial Transition (MET), where it correlates positively with mesenchymal markers but negatively with epithelial ones, suggesting a complex regulatory role during tumor progression[17].

This functional plasticity underscores the importance of the specific cellular and molecular context when studying DDR1. The balance between its pro-epithelial and pro-mesenchymal functions may be tipped by the composition of the ECM, the expression of co-receptors, and the mutational landscape of the cancer cell.

Section 2: A Methodological Framework for Investigating the DDR1-EMT Axis

To rigorously investigate the role of DDR1 in EMT, a multi-faceted experimental approach is required, combining molecular, cellular, and functional assays. The following protocols provide a validated framework for such studies.

The choice of an appropriate cell model is critical. The human mammary epithelial cell line MCF10A is a well-established, non-tumorigenic model that undergoes a robust EMT in response to Transforming Growth Factor-beta (TGF-β) stimulation[18]. For cancer-specific studies, cell lines with documented high DDR1 expression, such as the prostate cancer lines DU-145 and LNcap-FGC or the pancreatic cancer line Panc-1, are excellent choices[9][13].

Protocol 2.1.1: Induction of EMT in Cell Culture

Causality: This protocol uses either TGF-β, a potent physiological inducer of EMT, or collagen I, the direct ligand for DDR1, to stimulate the transition. This allows researchers to compare a general EMT response with a specific DDR1-mediated response.

-

Cell Seeding: Plate cells (e.g., MCF10A or DU-145) at a density of 2 x 10⁵ cells per well in a 6-well plate and allow them to adhere overnight in their standard growth medium.

-

Serum Starvation (Optional but Recommended): To reduce baseline signaling, replace the growth medium with a low-serum (e.g., 0.5% FBS) or serum-free medium for 4-6 hours before stimulation.

-

EMT Induction:

-

TGF-β Method: Replace the medium with fresh low-serum medium containing 5-10 ng/mL of recombinant human TGF-β1.

-

Collagen I Method: Culture cells on plates coated with 50 µg/mL of Collagen I. Alternatively, stimulate cells cultured on standard plates with soluble collagen I.

-

-

Incubation: Culture the cells for 48-72 hours to allow for the full development of mesenchymal characteristics. A vehicle-treated control (e.g., PBS or citrate buffer for TGF-β) must be run in parallel.

-

Harvesting: After incubation, harvest the cells for downstream analysis (protein, RNA) or use them in functional assays.

A self-validating system requires assessing the EMT phenotype at multiple levels: gene expression, protein expression, morphology, and cellular function.

Table 1: Key Molecular Markers for Assessing EMT [15]

| Marker Type | Epithelial Markers (Expression Decreases) | Mesenchymal Markers (Expression Increases) |

|---|---|---|

| Adhesion | E-cadherin, Claudins, Occludins | N-cadherin, Cadherin-11 |

| Cytoskeletal | Cytokeratins (e.g., CK8, CK18) | Vimentin, α-Smooth Muscle Actin (α-SMA) |

| Transcription Factors | - | SNAIL, SLUG, ZEB1, ZEB2, TWIST |

| Extracellular Matrix | - | Fibronectin, Matrix Metalloproteinases (MMPs) |

Protocol 2.2.1: Western Blotting for EMT Marker Proteins

-

Lysate Preparation: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Load 20-30 µg of protein per lane, separate by SDS-PAGE, and transfer to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.

-

Primary Antibody Incubation: Incubate overnight at 4°C with primary antibodies against E-cadherin, N-cadherin, Vimentin, and a loading control (e.g., GAPDH or β-actin).

-

Secondary Antibody and Detection: Wash the membrane with TBST, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour, and visualize using an ECL detection system.

Protocol 2.2.2: Immunofluorescence for Morphological Analysis

-

Cell Culture: Grow cells on glass coverslips and induce EMT as described in Protocol 2.1.1.

-

Fixation and Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 1% BSA in PBST for 30 minutes.

-

Staining: Incubate with primary antibodies (e.g., anti-E-cadherin) for 1 hour. Wash, then incubate with fluorophore-conjugated secondary antibodies and a nuclear counterstain like DAPI for 1 hour.

-

Mounting and Imaging: Mount coverslips onto slides and image using a fluorescence or confocal microscope. Rationale: This allows for visualization of the characteristic morphological shift from cobblestone-like epithelial clusters to elongated, spindle-shaped mesenchymal cells and shows the subcellular relocalization of proteins like E-cadherin from cell junctions.

The functional consequence of EMT is increased cell motility. Standardized assays are essential to quantify this change[19].

Protocol 2.3.1: Wound Healing (Scratch) Assay

-

Create Monolayer: Grow cells to full confluency in a 6-well plate.

-

Create Wound: Use a sterile 200 µL pipette tip to create a linear "scratch" in the monolayer.

-

Wash and Image (T=0): Gently wash with PBS to remove dislodged cells and capture initial images of the wound.

-

Incubate: Add fresh low-serum medium (with or without inhibitors/stimuli).

-

Image Over Time: Acquire images of the same wound field at regular intervals (e.g., 12, 24, 48 hours).

-

Analysis: Measure the wound area at each time point using software like ImageJ. Calculate the percentage of wound closure relative to T=0. Rationale: This assay measures collective cell migration, a process relevant to the coordinated movement of cell sheets.

Protocol 2.3.2: Transwell Invasion Assay

-

Rehydrate Inserts: Rehydrate Matrigel-coated Boyden chamber inserts (8 µm pore size) with serum-free medium.

-

Seed Cells: Seed 5 x 10⁴ cells in serum-free medium into the upper chamber.

-

Add Chemoattractant: Add medium containing 10% FBS (or another chemoattractant) to the lower chamber.

-

Incubate: Allow cells to invade through the Matrigel and migrate through the pores for 24-48 hours.

-

Stain and Count: Remove non-invading cells from the top of the insert with a cotton swab. Fix and stain the cells that have invaded to the bottom of the membrane with crystal violet.

-

Analysis: Elute the stain and measure absorbance, or count the number of stained cells in several microscopic fields. Rationale: Unlike the scratch assay, this protocol assesses the ability of single cells to degrade the ECM and actively invade, a key hallmark of metastasis.

Section 3: Dissecting the Pathway with the DDR-TRK-1 Inhibitor

To prove a causal link between DDR1 activity and EMT, a specific and potent inhibitor is an invaluable tool. DDR-TRK-1 is a selective chemical probe that inhibits DDR1 with high potency and also targets the TRK family of kinases[8][9].

Table 2: Pharmacological Properties of the Chemical Probe DDR-TRK-1

| Property | Value | Source |

|---|---|---|

| Primary Target | Discoidin Domain Receptor 1 (DDR1) | [8] |

| IC₅₀ (DDR1) | 9.4 nM | [8] |

| Binding Constant (Kd) | 4.7 nM | [8] |

| Secondary Target Family | Tropomyosin Receptor Kinase (TRK) | [8][9] |

| In Vivo Bioavailability (Rat) | 66.8% (oral) |[8] |

Note: For rigorous experimentation, the structurally similar but biologically inactive compound DDR-TRK-1N should be used as a negative control to ensure observed effects are due to target inhibition and not off-target or compound-specific artifacts[9].

The diagram below illustrates the key signaling nodes activated by DDR1 that culminate in the cellular changes characteristic of EMT.

Caption: DDR1 activation by collagen triggers multiple downstream pathways promoting EMT.

The following workflow provides a logical sequence for using the DDR-TRK-1 inhibitor to confirm the role of DDR1 kinase activity in driving EMT.

Caption: A validated workflow for testing the efficacy of DDR-TRK-1 in blocking EMT.

Expected Outcome: If DDR1 kinase activity is the primary driver of the observed EMT, treatment with DDR-TRK-1 should significantly reverse the mesenchymal phenotype. This would be evidenced by:

-

Molecularly: Re-expression of E-cadherin and decreased N-cadherin/Vimentin. A crucial control is to show that DDR-TRK-1 also reduces collagen-induced DDR1 autophosphorylation.

-

Functionally: A significant reduction in cell migration and invasion compared to the vehicle control.

-

Negative Control: The DDR-TRK-1N compound should have no significant effect, confirming the phenotype is linked to kinase inhibition.

Conclusion and Future Directions

The Discoidin Domain Receptor 1 is a pivotal, albeit complex, regulator at the intersection of the tumor microenvironment and cancer cell plasticity. Its ability to directly sense and respond to the collagenous ECM positions it as a key driver of the Epithelial-to-Mesenchymal Transition in numerous malignancies[5][13]. While its function can be context-dependent, with some evidence pointing to an epithelial-stabilizing role, its association with invasion and metastasis in aggressive cancers makes it a compelling therapeutic target[5][14][16].

The development of potent and selective chemical probes like DDR-TRK-1 provides the scientific community with essential tools to dissect the precise contribution of DDR1 kinase activity to EMT and to validate its therapeutic potential[9]. The methodologies outlined in this guide—from robust cell models and multi-level EMT characterization to a logical inhibitor-based validation workflow—provide a self-validating framework for researchers.

Future work in this field will likely focus on understanding the switch that governs DDR1's dual roles, exploring combinatorial therapeutic strategies that pair DDR1 inhibitors with other agents, and advancing DDR1-targeted therapies into clinical trials for cancers where this pathway is a clear dependency[10][14]. The continued investigation of the DDR1-EMT axis holds significant promise for developing novel strategies to combat metastatic disease.

References

-

Gao, H., et al. (2016). Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor. Journal of Medicinal Chemistry. [Link]

-

Yeh, Y. C., et al. (2019). DDR1 triggers epithelial cell differentiation by promoting cell adhesion through stabilization of E-cadherin. Journal of Cell Science. [Link]

-

Structural Genomics Consortium. (n.d.). DDR-TRK-1. SGC. [Link]

-

Avinash, A., et al. (2023). Exploring the Cellular and Molecular Mechanism of Discoidin Domain Receptors (DDR1 and DDR2) in Bone Formation, Regeneration, and Its Associated Disease Conditions. International Journal of Molecular Sciences. [Link]

-

Research Square. (2023). DDR1 promoting mesenchymal to epithelial transition in Diffuse B-Cell Lymphoma. Research Square Preprint. [Link]

-

Fisher, K. W., et al. (2021). KSR1- and ERK-dependent translational regulation of the epithelial-to-mesenchymal transition. eLife. [Link]

-

Mishra, A., et al. (2022). A network map of discoidin domain receptor 1 (DDR1)-mediated signaling in pathological conditions. Journal of Cell Communication and Signaling. [Link]

-

Li, Y., et al. (2024). Emerging strategies and translational advancements of DDR1 in oncology. Journal of Translational Medicine. [Link]

-

Legrand, A. J., et al. (2022). DNA damage–induced EMT controlled by the PARP-dependent chromatin remodeler ALC1 promotes DNA repair efficiency through RAD51 in tumor cells. Molecular Biology of the Cell. [Link]

-

ResearchGate. (n.d.). DDR signaling network. Schematic representation of signaling molecules... ResearchGate. [Link]

-

Leitinger, B. (2014). Discoidin domain receptor functions in physiological and pathological conditions. International Review of Cell and Molecular Biology. [Link]

-

Elkamhawy, A., et al. (2022). The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer. Molecules. [Link]

-

Prieur, A., et al. (2022). Role of EMT in the DNA damage response, double-strand break repair pathway choice and its implications in cancer treatment. International Journal of Molecular Sciences. [Link]

-

Fustaino, V., et al. (2019). Epithelial to Mesenchymal Transition: A Challenging Playground for Translational Research. Current Models and Focus on TWIST1 Relevance and Gastrointestinal Cancers. Frontiers in Oncology. [Link]

-

Vasta, J. D., et al. (2024). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry. [Link]

-